molecular formula C12H18N2 B1284724 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine CAS No. 54151-52-9

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Cat. No. B1284724
CAS RN: 54151-52-9
M. Wt: 190.28 g/mol
InChI Key: KUENUWACNZYNKC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine is a compound that falls within the class of dihydroisoquinolines, which are heterocyclic aromatic organic compounds. These compounds are characterized by a two-nitrogen ring system that is partially saturated, as indicated by the "dihydro" prefix. The specific structure of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine suggests it contains an isoquinoline moiety that is partially hydrogenated and substituted with a propylamine group.

Synthesis Analysis

The synthesis of dihydroisoquinoline derivatives can be achieved through various methods. One such method is the InCl(3)-catalyzed domino reaction, which involves the reaction of aromatic amines with cyclic enol ethers in water. This process is highly efficient for synthesizing tetrahydroquinoline derivatives, which are structurally related to dihydroisoquinolines . Another approach is the one-pot synthesis that combines a multicomponent reaction with a Wittig reaction. This method uses phosphonium salt, an acid, an amine, and an isocyanide to produce 1,2-dihydroisoquinolines . These methods highlight the versatility and efficiency of synthesizing dihydroisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of dihydroisoquinolines is characterized by a bicyclic ring system that includes a benzene ring fused to a nitrogen-containing heterocycle. The partial saturation in the heterocycle differentiates dihydroisoquinolines from their fully aromatic counterparts, isoquinolines. The presence of the propylamine group in 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine would likely influence its reactivity and interaction with biological targets due to the introduction of a basic nitrogen atom and increased molecular flexibility.

Chemical Reactions Analysis

Dihydroisoquinolines can undergo various chemical reactions, including cyclization and condensation reactions. The domino reaction described in the synthesis section is an example of a cyclization reaction where the dihydroisoquinoline core is formed. The one-pot synthesis method involves a sequential condensation (Passerini or Ugi reaction) followed by an intramolecular Wittig reaction, showcasing the reactivity of these compounds in multicomponent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinolines would be influenced by their molecular structure. The partial saturation of the heterocycle would reduce the aromaticity and could affect the compound's stability and electronic properties. The solubility of these compounds in various solvents could be modulated by the presence of the propylamine group, potentially increasing solubility in polar solvents due to the basic nitrogen. The chemical reactivity, including the potential for further functionalization, would be an important aspect of these compounds' properties, as demonstrated by the synthesis methods .

Scientific Research Applications

Synthesis Techniques

  • Isomerization-Ring-Closing Metathesis (RCM) Strategy : A study by Panayides et al. (2007) describes the synthesis of substituted 1,2-dihydroisoquinolines, including 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, using an isomerization-ring-closing metathesis approach. This technique involves the transformation of N-protected N-{2-[(1E)-prop-1-en-1-yl]benzyl}prop-2-en-1-amines through RCM reactions (Panayides, Pathak, Koning, & Otterlo, 2007).

  • Modified Pomeranz–Fritsch Reaction : Snieckus and da Frota (2020) reported an expansion of the classical Pomeranz–Fritsch reaction, which is a modern method for preparing 1,2-dihydroisoquinoline structures. This technique is significant in the synthesis of natural products and therapeutic agents, such as anti-HIV and anticancer agents (Snieckus & da Frota, 2020).

  • Gold(III)-Mediated Domino Reactions : Long et al. (2013) described a synthetic route for 1-aminoisoquinoline derivatives, relevant to the synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, using gold(III)-mediated domino reactions. This method starts from 2-alkynylbenzamides and ammonium acetate under mild conditions (Long, She, Liu, & Chen, 2013).

Applications in Chemical Synthesis

  • Synthesis of Diverse Chemical Structures : Dolzhenko et al. (2021) developed a method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including derivatives of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, demonstrating its utility in creating a variety of chemical structures (Dolzhenko, Shahari, Junaid, & Tiekink, 2021).

  • Catalyst-Free Synthesis of Isoquinolines : Asao, Iso, and Yudha S. (2006) described an environmentally friendly, catalyst-free method for synthesizing 1,2-dihydroisoquinoline frameworks, which includes the synthesis of compounds like 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine. This method is significant for its green chemistry approach (Asao, Iso, & Yudha S., 2006).

  • Diversity-Oriented Synthesis : Markina et al. (2011) showcased the synthesis of a diverse library of 1,2-dihydroisoquinolines, underlining the potential of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine in generating a wide range of chemical entities. This approach is key for drug discovery and development (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).

Safety And Hazards

The compound has been classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is “Warning” and it has the hazard statement H400 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(13)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUENUWACNZYNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588421
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

CAS RN

54151-52-9
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-propanamine
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